Cas no 6591-63-5 (Quinidine sulfate dihydrate)

Quinidine sulfate dihydrate is a crystalline alkaloid derivative commonly used in pharmaceutical and research applications. As the sulfate salt of quinidine, it exhibits high purity and stability, making it suitable for precise formulations. The dihydrate form ensures consistent solubility and handling properties, which are critical for laboratory and industrial use. Its primary advantage lies in its well-characterized pharmacological activity, particularly as a Class IA antiarrhythmic agent, where it serves as a reference standard. The compound is also employed in analytical chemistry for calibration and method validation. Rigorous quality control measures ensure compliance with pharmacopeial standards, supporting reliable performance in both clinical and research settings.
Quinidine sulfate dihydrate structure
Quinidine sulfate dihydrate structure
Product Name:Quinidine sulfate dihydrate
CAS No:6591-63-5
MF:2(C20H24N2O2).H2O4S.2[H2O]
MW:782.943
MDL:MFCD00149346
CID:46868
PubChem ID:24277870
Update Time:2025-06-07

Quinidine sulfate dihydrate Chemical and Physical Properties

Names and Identifiers

    • Quinidine sulfate dihydrate
    • (S)-[(4S,5R,7R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol sulfate dihydrate
    • Quinidine Sulfate
    • Quinidine sulfate salt dihydrate
    • MDL: MFCD00149346
    • Inchi: InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1
    • InChI Key: ZHNFLHYOFXQIOW-AHSOWCEXSA-N
    • SMILES: C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.OS(=O)(=O)O.O.O

Computed Properties

  • Exact Mass: 782.35600
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 55
  • Rotatable Bond Count: 8

Experimental Properties

  • Melting Point: 212-214 ºC (dec.)
  • Refractive Index: 275 ° (C=2, 0.1mol/L HCl)
  • Water Partition Coefficient: Soluble in chloroform, water (11 mg/ml at 20°C), alcohol, and ethanol (50 mg/ml).
  • PSA: 192.62000
  • LogP: 6.52160
  • Merck: 14,8060
  • Sensitiveness: Light Sensitive

Quinidine sulfate dihydrate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:UN 2811 6.1/PG III
  • WGK Germany:3
  • Hazard Category Code: R22
  • Safety Instruction: S13; S36
  • RTECS:VA5605000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Risk Phrases:R22

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